molecular formula C10H9N3O3 B1497152 Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate CAS No. 55149-36-5

Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B1497152
CAS No.: 55149-36-5
M. Wt: 219.2 g/mol
InChI Key: MDEDCFGBHGAVKA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate is a chemical compound belonging to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its heterocyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate typically involves the condensation of 2-acetaminonicotinic acid with a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine[_{{{CITATION{{{1{[On derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (author's ...](https://europepmc.org/article/MED/7413703). These reactions are often carried out under specific conditions, such as heating under reflux with methoxide in butanol (BuOH)[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and advanced purification techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe to study biological systems and processes.

  • Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

  • Other derivatives of pyrido[2,3-d]pyrimidines

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Properties

IUPAC Name

ethyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-6(9(14)13-8)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDCFGBHGAVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499567
Record name Ethyl 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55149-36-5
Record name Ethyl 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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